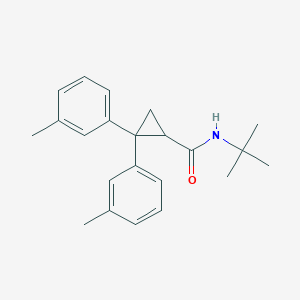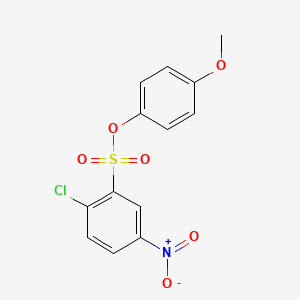
N-(tert-butyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2,2-bis(3-methylphenyl)cyclopropanecarboxamide, commonly known as BTPCA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of BTPCA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the regulation of inflammation and pain. By inhibiting COX-2 activity, BTPCA is believed to reduce inflammation and pain.
Biochemical and Physiological Effects:
BTPCA has been found to have several biochemical and physiological effects. In vitro studies have shown that BTPCA inhibits the production of prostaglandins and cytokines, which are involved in the regulation of inflammation and immune responses. Additionally, BTPCA has been found to inhibit the growth and proliferation of cancer cells. In vivo studies have shown that BTPCA reduces inflammation and pain in animal models, and also inhibits tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of BTPCA for lab experiments is its specificity towards COX-2 inhibition. This specificity makes it a useful tool for studying the role of COX-2 in various biological processes. Additionally, BTPCA has been found to have low toxicity and good bioavailability, making it a potential candidate for drug development. However, one of the limitations of BTPCA is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for research involving BTPCA. One area of interest is the development of BTPCA-based drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of BTPCA and its potential applications in various fields of scientific research. Furthermore, studies are needed to investigate the potential side effects of BTPCA and its long-term safety profile. Finally, there is a need for the development of new synthesis methods to improve the yield and purity of BTPCA.
Synthesis Methods
BTPCA is synthesized through a multi-step process involving the reaction of tert-butylamine with 3-methylbenzaldehyde, followed by the formation of the corresponding imine intermediate. The imine intermediate is then reduced to the amine using sodium borohydride, and the final product is obtained through the reaction of the amine with cyclopropanecarboxylic acid chloride.
Scientific Research Applications
BTPCA has been found to have potential applications in various fields of scientific research. One of the main areas of interest is medicinal chemistry, where BTPCA has been studied as a potential drug candidate for the treatment of various diseases. BTPCA has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, BTPCA has been found to have anti-cancer properties, making it a potential candidate for the treatment of various types of cancer.
properties
IUPAC Name |
N-tert-butyl-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO/c1-15-8-6-10-17(12-15)22(18-11-7-9-16(2)13-18)14-19(22)20(24)23-21(3,4)5/h6-13,19H,14H2,1-5H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWXTNUYUYHVPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)NC(C)(C)C)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2,2-bis(3-methylphenyl)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-1,1-bis(ethylthio)-4-phenyl-4,5,6,7,8,9-hexahydro-1H-pyrrolo[3,4-c]quinoline-3a,9b-dicarbonitrile](/img/structure/B4957232.png)
![N-(2-acetyl-6,6-dimethylbicyclo[3.1.0]hex-2-en-3-yl)acetamide](/img/structure/B4957236.png)



![N,N'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]diacetamide](/img/structure/B4957274.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methoxypiperidine](/img/structure/B4957282.png)

![5-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4957291.png)

![N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4957296.png)

![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4957317.png)
